RD162

説明

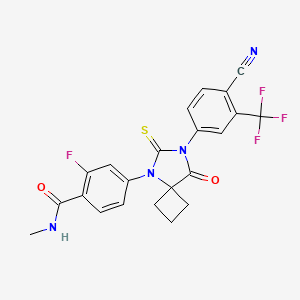

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4O2S/c1-28-18(31)15-6-5-14(10-17(15)23)30-20(33)29(19(32)21(30)7-2-8-21)13-4-3-12(11-27)16(9-13)22(24,25)26/h3-6,9-10H,2,7-8H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQFGMYHKSKKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(C=C4)C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301337376 | |

| Record name | RD-162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915087-27-3 | |

| Record name | RD-162 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301337376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RD162 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZE6THH5VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

RD162: A Technical Guide to its Androgen Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

RD162, a novel second-generation nonsteroidal antiandrogen, emerged from a focused drug discovery program aimed at developing more potent antagonists of the androgen receptor (AR) for the treatment of castration-resistant prostate cancer (CRPC). Developed in parallel with enzalutamide (MDV3100), this compound demonstrated significantly higher binding affinity for the androgen receptor compared to first-generation antiandrogens such as bicalutamide.[1][2] This technical guide provides a comprehensive overview of the androgen receptor binding characteristics of this compound, its mechanism of action, and the experimental methodologies used to evaluate its potent antiandrogenic activity.

Androgen Receptor Binding Affinity of this compound

While specific quantitative binding affinity values (Ki or IC50) for this compound are not consistently reported in publicly available literature, its affinity has been characterized relative to other well-known androgen receptor antagonists. The seminal research describing this compound and enzalutamide established their superior binding affinity compared to bicalutamide.

Data Presentation: Comparative Androgen Receptor Binding Affinity

| Compound | Relative Binding Affinity vs. Bicalutamide | Fold Increase in Affinity |

| This compound | Higher | 5 to 8-fold[2] |

| Enzalutamide (MDV3100) | Higher | 5 to 8-fold[2] |

This enhanced affinity is a critical attribute, as it allows this compound to effectively compete with endogenous androgens for binding to the AR, even in the context of AR overexpression, a common mechanism of resistance in CRPC.

Mechanism of Action

This compound functions as a pure antagonist of the androgen receptor, exhibiting no detectable agonistic activity. Its mechanism of action is multifaceted, targeting several key steps in the androgen receptor signaling pathway:

-

Competitive Inhibition of Androgen Binding: this compound directly competes with androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the androgen receptor.

-

Inhibition of Nuclear Translocation: Upon binding, this compound induces a conformational change in the AR that prevents its translocation from the cytoplasm into the nucleus. This is a crucial step that is not effectively blocked by first-generation antiandrogens.

-

Impaired DNA Binding: By preventing nuclear localization, this compound effectively blocks the binding of the AR to androgen response elements (AREs) on target genes.

-

Inhibition of Coactivator Recruitment: this compound's interaction with the AR prevents the recruitment of coactivator proteins that are essential for the transcriptional activation of androgen-responsive genes.

This comprehensive blockade of the AR signaling cascade leads to a potent suppression of androgen-dependent gene expression and a subsequent inhibition of prostate cancer cell proliferation and survival.

Signaling Pathway

The androgen receptor signaling pathway is a critical driver of prostate cancer growth and progression. This compound effectively disrupts this pathway at multiple points.

Experimental Protocols

The binding affinity of compounds like this compound to the androgen receptor is typically determined using a competitive radioligand binding assay. A common and high-throughput method is the Scintillation Proximity Assay (SPA).

Protocol: Competitive Radioligand Binding Assay for the Androgen Receptor using SPA

1. Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

2. Materials:

-

Receptor Source: Purified recombinant human androgen receptor ligand-binding domain (AR-LBD) with a polyhistidine tag.

-

Radioligand: [3H]-Dihydrotestosterone ([3H]-DHT) or another high-affinity radiolabeled androgen.

-

Test Compound: this compound or other compounds of interest, dissolved in DMSO.

-

Reference Compound: Unlabeled DHT or a known high-affinity AR ligand.

-

Assay Plate: 384-well nickel chelate-coated SPA plates.

-

Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, 0.1% BSA, pH 7.4.

-

Scintillation Counter: Microplate-compatible scintillation counter.

3. Method:

-

Receptor Immobilization:

-

Add a solution of His-tagged AR-LBD to each well of the nickel chelate-coated SPA plate.

-

Incubate for 1-2 hours at 4°C to allow the receptor to bind to the plate surface.

-

Wash the wells with assay buffer to remove unbound receptor.

-

-

Competitive Binding:

-

Prepare serial dilutions of the test compound (this compound) and the reference compound (unlabeled DHT) in assay buffer.

-

Add the diluted compounds to the wells of the SPA plate containing the immobilized AR-LBD.

-

Add a fixed concentration of the radioligand ([3H]-DHT) to all wells. The concentration of the radioligand is typically at or below its Kd for the receptor.

-

Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 18-24 hours at 4°C).

-

-

Signal Detection:

-

When the radioligand binds to the immobilized receptor, it comes into close proximity with the scintillant embedded in the plate, generating a light signal.

-

Measure the light output from each well using a microplate scintillation counter.

-

-

Data Analysis:

-

The signal is inversely proportional to the concentration of the test compound.

-

Plot the scintillation counts against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a potent, second-generation nonsteroidal androgen receptor antagonist characterized by its high binding affinity and its ability to comprehensively inhibit AR signaling. By competitively binding to the AR, preventing its nuclear translocation, and blocking its interaction with DNA and coactivators, this compound effectively suppresses the transcriptional activity of the androgen receptor. This robust mechanism of action makes it a significant molecule in the context of androgen-driven diseases, particularly castration-resistant prostate cancer. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of novel antiandrogens targeting the androgen receptor.

References

Synthesis of "4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide"

An In-depth Technical Guide to the Synthesis of Enzalutamide Topic: Synthesis of 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (Enzalutamide) Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide, known by the trade name Xtandi®, is a potent second-generation androgen receptor (AR) inhibitor.[1][2] Its chemical name is 4-{3-[4-cyano-3-(trifluoromethyl) phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl}-2-fluoro-N-methylbenzamide.[2] It is a crucial therapeutic agent for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] Enzalutamide acts on multiple stages of the androgen receptor signaling pathway, a key driver of prostate cancer cell growth.[3][4] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the interaction of the AR with DNA.[5][6] This multi-faceted mechanism provides a robust blockade of the signaling necessary for tumor proliferation.[4]

This guide provides a detailed overview of a common and practical synthetic route for enzalutamide, complete with experimental protocols, quantitative data, and visualizations of the relevant biological pathway and experimental workflow.

Androgen Receptor Signaling Pathway and Mechanism of Action of Enzalutamide

The androgen receptor signaling pathway is central to the growth and survival of prostate cancer cells.[7] In its canonical activation, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm.[7] This binding event triggers a conformational change, releasing heat-shock proteins, and allows the AR-ligand complex to translocate into the nucleus.[8] Inside the nucleus, the AR dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs), recruiting co-activators and initiating the transcription of genes that promote cell proliferation and survival.[7][8]

Enzalutamide disrupts this pathway at three critical junctures[3][6]:

-

Competitive Androgen Binding Inhibition: It binds to the ligand-binding domain of the AR with a significantly higher affinity than first-generation antiandrogens.[5]

-

Inhibition of Nuclear Translocation: It prevents the activated AR from moving into the cell nucleus.[4]

-

Impaired DNA Binding: It interferes with the ability of any translocated AR to bind to DNA, thereby preventing the transcription of target genes.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. US10131636B2 - Process for the preparation of Enzalutamide - Google Patents [patents.google.com]

- 3. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Androgen receptor - Wikipedia [en.wikipedia.org]

Navigating the Nuances of Androgen Receptor Modulation: A Technical Guide to Enobosarm (Ostarine) and the Distinct Profile of RD162

An Important Clarification on Compound Identity: Initial research into "RD162" as a Selective Androgen Receptor Modulator (SARM) reveals a common point of confusion in nomenclature. The compound this compound is, in fact, a second-generation nonsteroidal antiandrogen (NSAA), closely related to enzalutamide, and was investigated for the treatment of prostate cancer.[1][2][3] The therapeutic agent that aligns with the properties of a SARM, particularly in the context of combating muscle wasting, is Enobosarm , also widely known by its developmental codenames Ostarine, GTx-024, and MK-2866.[4][5][6][7]

This technical guide will proceed by focusing on Enobosarm as the primary subject, fulfilling the core request for an in-depth analysis of a SARM. A distinct section will be dedicated to the characterization of This compound to provide a comprehensive understanding of its antiandrogenic properties and differentiate it from the anabolic activity of SARMs.

Part 1: Enobosarm (Ostarine, GTx-024, MK-2866) - A Selective Androgen Receptor Modulator

Enobosarm is an investigational SARM developed for its potential to treat conditions like muscle wasting (cachexia) and osteoporosis.[5] Its mechanism of action is centered on selective activation of the androgen receptor (AR) in specific tissues, aiming to elicit anabolic effects in muscle and bone while minimizing androgenic side effects in tissues like the prostate and skin.[[“]][[“]][10]

Quantitative Data Summary

The following tables summarize key quantitative data for Enobosarm, compiled from various preclinical and clinical studies.

Table 1: Preclinical Efficacy of Enobosarm

| Parameter | Model | Results | Reference |

| Myogenic Differentiation | C2C12 & L6 muscle cells | Increased expression of myogenin, MyoD, MyH | [[“]] |

| Bone Healing | Ovariectomized rat model | Enhanced callus formation and bone density | [[“]][[“]] |

| Adipocyte Metabolism | Wistar rats | Downregulation of leptin and adiponectin | [[“]] |

| Anabolic Effects | Experimental models | Potent anabolic effects on skeletal muscle and bone with minimal prostate effects | [10] |

Table 2: Clinical Trial Data for Enobosarm

| Trial Phase | Patient Population | Dosage | Key Findings | Reference |

| Phase II | Healthy elderly men (>60) and postmenopausal women | 3 mg/day | Statistically significant increase in total lean body mass (P < 0.001); Significant improvement in physical function (P = 0.013) | [11] |

| Phase II | Cancer patients with muscle wasting | 1 mg and 3 mg | Increased lean body mass and stair climb power | [10] |

| Phase III (POWER 1 & 2) | Cancer patients | Not specified | Increased lean body mass at day 84 and 147; Lower body weight decline vs. placebo | [10] |

| Phase IIb (in combination with GLP-1 RA for obesity) | Overweight or obese patients | Not specified | FDA clearance received to start trial; aims to prevent muscle loss and promote fat loss | [12] |

Signaling Pathway of Enobosarm

Enobosarm, upon binding to the androgen receptor in target tissues like skeletal muscle, initiates a cascade of events leading to anabolic effects. This is distinct from the action of traditional anabolic steroids, which often undergo conversion to other hormones, leading to a wider range of effects.

Caption: Enobosarm signaling pathway in muscle cells.

Experimental Protocols

This assay determines the binding affinity of a compound to the androgen receptor.

-

Objective: To quantify the affinity of Enobosarm for the androgen receptor relative to a known ligand.

-

Materials:

-

Recombinant human androgen receptor.

-

Radiolabeled androgen, such as [3H]dihydrotestosterone ([3H]DHT).

-

Test compound (Enobosarm).

-

Scintillation fluid and counter.

-

-

Procedure:

-

A constant concentration of recombinant androgen receptor and radiolabeled androgen are incubated in a series of tubes.

-

Increasing concentrations of the unlabeled test compound (Enobosarm) are added to the tubes.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The bound and free radioligand are separated (e.g., via filtration).

-

The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is used to determine the binding affinity (Ki).

-

This assay measures the functional activity of a compound as an agonist or antagonist of the androgen receptor.

-

Objective: To determine if Enobosarm activates the androgen receptor and initiates downstream gene transcription.

-

Materials:

-

A mammalian cell line (e.g., HEK293) that does not endogenously express the androgen receptor.

-

An expression vector for the human androgen receptor.

-

A reporter vector containing a luciferase gene under the control of a promoter with androgen response elements (AREs).

-

Transfection reagent.

-

Luciferase assay substrate and luminometer.

-

-

Procedure:

-

Cells are co-transfected with the androgen receptor expression vector and the ARE-luciferase reporter vector.

-

After an incubation period to allow for protein expression, the cells are treated with various concentrations of Enobosarm.

-

The cells are incubated for a sufficient time to allow for receptor activation and luciferase expression.

-

The cells are lysed, and the luciferase substrate is added.

-

The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the activation of the androgen receptor, is measured using a luminometer.[13][14][15]

-

Animal models are used to assess the efficacy of a compound in preventing or reversing muscle wasting.

-

Objective: To evaluate the anabolic effects of Enobosarm on skeletal muscle in a model of muscle atrophy.

-

Models:

-

Orchiectomy (castration) model: Removal of the testes in rodents leads to a loss of androgens and subsequent muscle atrophy.

-

Hindlimb unloading model: Suspending the hindlimbs of rodents simulates disuse atrophy.[16][17][18][19]

-

Aging model: Naturally aged rodents exhibit sarcopenia (age-related muscle loss).[16][18][20]

-

-

Procedure (using orchiectomy model):

-

Male rodents are surgically castrated.

-

A sham-operated control group is also included.

-

The castrated animals are divided into a vehicle control group and one or more groups treated with different doses of Enobosarm.

-

After a set treatment period, the animals are euthanized.

-

Specific muscles (e.g., levator ani, gastrocnemius) and organs (e.g., prostate) are dissected and weighed.

-

An increase in the weight of anabolic-sensitive muscles without a corresponding increase in the weight of androgenic-sensitive organs like the prostate indicates selective anabolic activity.

-

Part 2: this compound - A Second-Generation Nonsteroidal Antiandrogen

This compound is a potent and selective antagonist of the androgen receptor.[2] It was developed as a second-generation antiandrogen for the treatment of advanced prostate cancer.[3] Unlike a SARM, which selectively activates the AR, this compound blocks the receptor, inhibiting the effects of androgens like testosterone and dihydrotestosterone (DHT).

Quantitative Data Summary

Table 3: In Vitro Characterization of this compound

| Parameter | Cell Line | IC50 Value | Comparison | Reference |

| AR Competition Binding | LNCaP/AR | 50 nM | 5- to 8-fold higher affinity than bicalutamide | [2][21] |

| Inhibition of AR Nuclear Translocation | LNCaP | Effective at 1 and 10 µM | Impairs AR nuclear translocation, DNA binding, and coactivator recruitment | [21] |

| Androgen-Dependent Gene Expression | LNCaP/AR | No agonist activity | Antagonized induction of PSA and TMPRSS2 by R1881 | [21] |

Signaling Pathway of this compound (Antiandrogen Action)

The mechanism of this compound involves competitive inhibition of the androgen receptor, preventing its activation by endogenous androgens. This leads to a shutdown of androgen-dependent signaling pathways that promote the growth of prostate cancer cells.

Caption: this compound antiandrogenic signaling pathway.

Experimental Workflow for SARM vs. Antiandrogen Screening

The discovery and characterization of novel androgen receptor modulators follows a structured workflow designed to identify compounds with the desired activity profile (selective agonist vs. antagonist).

Caption: Experimental workflow for screening AR modulators.

References

- 1. medkoo.com [medkoo.com]

- 2. RD-162 - Wikipedia [en.wikipedia.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Enobosarm [medbox.iiab.me]

- 6. swolverine.com [swolverine.com]

- 7. Enobosarm by Veru for Obesity: Likelihood of Approval [pharmaceutical-technology.com]

- 8. What is Ostarine mechanism of action? - Consensus [consensus.app]

- 9. What is Ostarine mechanism of action? - Consensus [consensus.app]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. investing.com [investing.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. In Vivo Rodent Models of Skeletal Muscle Adaptation to Decreased Use [e-enm.org]

- 17. mdpi.com [mdpi.com]

- 18. Rodent Model of Muscular Atrophy for Sarcopenia Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. news-medical.net [news-medical.net]

- 21. Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (Enzalutamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, commonly known as enzalutamide (trade name Xtandi®, formerly MDV3100), is a potent, orally bioavailable, second-generation nonsteroidal antiandrogen (NSAA). It has emerged as a critical therapeutic agent in the management of advanced prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] Enzalutamide exerts its therapeutic effect by targeting multiple steps in the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of enzalutamide, including its physicochemical characteristics, mechanism of action, pharmacokinetic profile, and available toxicity data.

Physicochemical Properties

Enzalutamide is a white crystalline solid. Its chemical structure and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide |

| Common Names | Enzalutamide, MDV3100 |

| CAS Number | 915087-33-1 |

| Molecular Formula | C₂₁H₁₆F₄N₄O₂S |

| Molar Mass | 464.44 g/mol |

| Property | Value | Reference |

| Melting Point | 198-201 °C | --INVALID-LINK--, --INVALID-LINK-- |

| logP (calculated) | 2.98 - 3.75 | --INVALID-LINK--, --INVALID-LINK-- |

| pKa | No ionizable groups in the physiological pH range | --INVALID-LINK-- |

| Biopharmaceutics Classification System (BCS) | Class 2 (Low Solubility, High Permeability) | --INVALID-LINK-- |

Solubility

Enzalutamide is practically insoluble in water across the physiological pH range. Its solubility in various solvents is detailed below.

| Solvent | Solubility | Reference |

| Water | Practically insoluble (≤2.0 µg/mL) | --INVALID-LINK-- |

| DMSO | ≥20 mg/mL | --INVALID-LINK-- |

| Dimethylformamide (DMF) | ~25 mg/mL | --INVALID-LINK-- |

| Ethanol | ~0.5 mg/mL | --INVALID-LINK-- |

| Methanol | Soluble | --INVALID-LINK-- |

Synthesis

Several synthetic routes for enzalutamide have been published in patents and scientific literature. A common approach involves the reaction of 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. The following diagram illustrates a generalized synthetic scheme. Detailed, step-by-step experimental protocols for large-scale synthesis are proprietary; however, various published methods provide a basis for laboratory-scale preparation.[3][4][5][6]

Mechanism of Action and Pharmacodynamics

Enzalutamide is a potent and selective androgen receptor (AR) signaling inhibitor that acts at multiple steps in the AR signaling cascade.[1] Unlike first-generation antiandrogens, enzalutamide's multi-pronged mechanism contributes to its enhanced efficacy.

The key steps in its mechanism of action are:

-

Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a high affinity, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).

-

Inhibition of Nuclear Translocation: It prevents the translocation of the activated AR from the cytoplasm into the nucleus.

-

Impairment of DNA Binding and Coactivator Recruitment: For any AR that does translocate to the nucleus, enzalutamide impairs its ability to bind to DNA at androgen response elements (AREs) and subsequently recruit co-activator proteins necessary for the transcription of androgen-dependent genes.

This comprehensive blockade of AR signaling leads to decreased proliferation and increased apoptosis of prostate cancer cells.

Pharmacodynamic Parameters

| Parameter | Value | Cell Line | Reference |

| IC₅₀ | 36 nM | LNCaP prostate cells | --INVALID-LINK-- |

| IC₅₀ | 21 nM | LNCaP/AR cells | --INVALID-LINK-- |

Pharmacokinetics

Enzalutamide exhibits predictable pharmacokinetic properties with low inter-subject variability. It is administered orally and has a long half-life, allowing for once-daily dosing.

| Parameter | Value | Reference |

| Bioavailability | ≥84.6% (based on excretion data) | --INVALID-LINK-- |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1 hour (range: 0.5-3 hours) | --INVALID-LINK-- |

| Plasma Protein Binding | 97-98% (primarily to albumin) | --INVALID-LINK-- |

| Volume of Distribution (Vd/F) | 110 L | --INVALID-LINK-- |

| Metabolism | Hepatic, primarily by CYP2C8 and CYP3A4 | --INVALID-LINK-- |

| Major Active Metabolite | N-desmethylenzalutamide (M2) | --INVALID-LINK-- |

| Elimination Half-life (t₁/₂) | 5.8 days (range: 2.8-10.2 days) | --INVALID-LINK-- |

| Elimination Half-life of M2 | 7.8-8.6 days | --INVALID-LINK-- |

| Excretion | 71.0% in urine (as metabolites), 13.6% in feces | --INVALID-LINK-- |

Metabolism and Drug Interactions

Enzalutamide is extensively metabolized in the liver. The cytochrome P450 enzyme CYP2C8 is primarily responsible for the formation of its active metabolite, N-desmethylenzalutamide, while CYP3A4 plays a lesser role. Enzalutamide is a potent inducer of CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19, which can lead to significant drug-drug interactions with substrates of these enzymes.[1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of enzalutamide are proprietary and not publicly available. However, the principles of the assays used for its characterization are well-established.

Androgen Receptor Binding Assay (General Protocol)

Competitive binding assays are used to determine the affinity of a compound for the androgen receptor. A radiolabeled androgen, such as [³H]-dihydrotestosterone, is incubated with a source of androgen receptors (e.g., prostate cancer cell lysates) in the presence of varying concentrations of the test compound (enzalutamide). The amount of radiolabeled androgen displaced by the test compound is measured, and from this, the IC₅₀ (and subsequently the Ki) can be calculated.

Cell Viability (MTT) Assay (General Protocol)

The effect of enzalutamide on cancer cell proliferation is commonly assessed using an MTT assay.

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP) are seeded in 96-well plates and allowed to adhere.

-

Compound Treatment: Cells are treated with a range of concentrations of enzalutamide.

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for its conversion to formazan by viable cells.

-

Solubilization: The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

Absorbance Reading: The absorbance is read on a microplate reader, which is proportional to the number of viable cells.

Toxicity

The toxicity profile of enzalutamide has been evaluated in nonclinical studies and clinical trials. A specific oral LD₅₀ value is not publicly available.

-

Nonclinical Toxicity: In repeat-dose toxicology studies in rats and dogs, observed toxicities were consistent with the pharmacological activity of the drug, including effects on male reproductive organs.[3] Convulsions were observed in mice and dogs at clinically relevant exposures.[3] Enzalutamide was not found to be mutagenic or genotoxic.[3] In an embryo-fetal developmental toxicity study in mice, enzalutamide caused developmental toxicity, including embryo-fetal lethality at doses resulting in systemic exposures of approximately 0.4 times the human exposure.[6]

-

Clinical Toxicity: The most common adverse reactions (≥10%) reported in clinical trials include asthenia/fatigue, back pain, decreased appetite, constipation, arthralgia, diarrhea, hot flush, upper respiratory tract infection, peripheral edema, dyspnea, and headache.[4] A known serious adverse reaction is seizure, which occurred in <1% of patients in clinical trials.[4]

Conclusion

Enzalutamide is a highly potent and specific second-generation androgen receptor signaling inhibitor with a well-characterized chemical and pharmacological profile. Its multi-targeted mechanism of action provides a significant clinical benefit in the treatment of advanced prostate cancer. The compound's predictable pharmacokinetics support a convenient once-daily oral dosing regimen. While detailed experimental protocols are proprietary, the fundamental methodologies for its synthesis and evaluation are based on standard chemical and biological techniques. The safety profile is considered manageable, with known risks that can be monitored during therapy. This technical guide summarizes the core properties of enzalutamide to aid researchers and drug development professionals in their understanding and further investigation of this important therapeutic agent.

References

- 1. urotoday.com [urotoday.com]

- 2. Biomarker-Based Targeting of the Androgen-Androgen Receptor Axis in Advanced Prostate Cancer | Scilit [scilit.com]

- 3. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. WO2015154730A1 - A process for producing enzalutamide - Google Patents [patents.google.com]

- 6. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (RD162)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the chemical properties, biological activity, and mechanism of action of the second-generation nonsteroidal antiandrogen, 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, also known as RD162. This compound has been investigated for its potential in the treatment of castration-resistant prostate cancer (CRPC). This document details its IUPAC nomenclature and structure, summarizes key quantitative data, outlines experimental protocols for its synthesis and evaluation, and visualizes its signaling pathway.

IUPAC Name and Chemical Structure

The chemical compound of interest is formally named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide[1].

Synonyms: this compound, RD-162, RD 162[1].

Chemical Structure:

The molecular structure of this compound is characterized by a central 5,7-diazaspiro[3.4]octane core. One of the nitrogen atoms of this core is substituted with a 4-cyano-3-(trifluoromethyl)phenyl group, while the other is attached to a 2-fluoro-N-methylbenzamide moiety. The structure features a thiohydantoin ring, which is a key pharmacophore for its antiandrogenic activity.

-

Molecular Formula: C₂₂H₁₆F₄N₄O₂S[1]

-

Molecular Weight: 476.45 g/mol

Below is a 2D representation of the chemical structure:

Quantitative Data

The following tables summarize key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro Androgen Receptor (AR) Binding Affinity

| Compound | IC₅₀ (nM) | Cell Line | Assay Description | Reference |

| This compound | 50 | LNCaP/AR | Competition assay using 16β-[¹⁸F]fluoro-5α-DHT (¹⁸-FDHT) to measure relative AR binding affinity. | [2] |

| Bicalutamide | 159 | LNCaP/AR | Competition assay using 16β-[¹⁸F]fluoro-5α-DHT (¹⁸-FDHT) to measure relative AR binding affinity. | [2] |

| MDV3100 (Enzalutamide) | 36 | LNCaP/AR | Competition assay using 16β-[¹⁸F]fluoro-5α-DHT (¹⁸-FDHT) to measure relative AR binding affinity. | [2] |

Table 2: In Vivo Efficacy in a Castration-Resistant Prostate Cancer (CRPC) Mouse Model

| Treatment Group (10 mg/kg, daily oral gavage) | Tumor Volume Change after 28 days | Animal Model | Reference |

| Vehicle | Increased in 11 of 12 tumors (by ~2-20 fold) | Castrate male mice bearing LNCaP/AR xenograft tumors | [2] |

| This compound | Regression or stable disease in the majority of tumors | Castrate male mice bearing LNCaP/AR xenograft tumors | [2] |

| Bicalutamide | 1 tumor regressed, 4 stable, 7 progressed (up to 5-fold increase) | Castrate male mice bearing LNCaP/AR xenograft tumors | [2] |

Experimental Protocols

Synthesis of Diarylthiohydantoin Analogues (General Procedure)

While a specific, detailed, step-by-step protocol for the synthesis of this compound (referred to as compound 91 in the primary literature) is not fully elaborated in a single source, the following general procedure is based on the synthesis of closely related and structurally similar diarylthiohydantoin androgen receptor antagonists, such as compound 92 (Enzalutamide), which was selected for clinical development from the same chemical series[3].

The synthesis is a multi-step process that can be broadly divided into the preparation of key intermediates and their final coupling to form the thiohydantoin core.

Step 1: Synthesis of the Isothiocyanate Intermediate

A substituted aniline, such as 4-amino-2-(trifluoromethyl)benzonitrile, is reacted with thiophosgene in a biphasic solvent system (e.g., chloroform and water) to yield the corresponding isothiocyanate.

Step 2: Synthesis of the Amine Intermediate

The synthesis of the amine intermediate bearing the spirocyclic core can be achieved through various routes. A common approach involves the Strecker reaction.

Step 3: Formation of the Thiohydantoin Ring

The isothiocyanate intermediate is reacted with an α-amino nitrile, which can be formed in situ or pre-synthesized. This reaction leads to the formation of a thiourea, which upon cyclization (often acid-catalyzed), yields the thiohydantoin ring structure.

Step 4: N-Arylation of the Thiohydantoin Core

The final step involves the N-arylation of the thiohydantoin with a suitable aromatic partner, such as a fluorinated benzamide derivative, to yield the final diarylthiohydantoin product. This can be achieved through a nucleophilic aromatic substitution reaction.

Note: The synthesis of this compound and its analogs is part of a broader structure-activity relationship (SAR) study aimed at optimizing the antiandrogenic activity and pharmacokinetic properties of this class of compounds[3]. The specific reaction conditions, including solvents, temperatures, and catalysts, would be optimized for each specific analog.

Androgen Receptor Binding Assay

The relative binding affinity of this compound to the androgen receptor was determined using a competitive binding assay in LNCaP/AR human prostate cancer cells, which are engineered to overexpress wild-type AR.

-

Cell Culture: LNCaP/AR cells are cultured in an appropriate medium.

-

Radioligand: A radiolabeled androgen, such as 16β-[¹⁸F]fluoro-5α-dihydrotestosterone (¹⁸-FDHT), is used as the tracer.

-

Competition: The cells are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (this compound, bicalutamide, etc.).

-

Measurement of Bound Radioactivity: After incubation, the cells are washed to remove unbound ligand, and the amount of bound radioactivity is measured.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

In Vivo Xenograft Model of Castration-Resistant Prostate Cancer

The in vivo efficacy of this compound was evaluated in a mouse xenograft model of CRPC.

-

Animal Model: Castrated male immunodeficient mice are used.

-

Tumor Implantation: LNCaP/AR cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Once tumors are established, the mice are randomized into treatment groups and dosed daily by oral gavage with either the vehicle control, this compound, or a comparator compound like bicalutamide.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly with calipers, and the tumor volume is calculated.

-

Data Analysis: The change in tumor volume over the treatment period is analyzed to determine the anti-tumor efficacy of the compound.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the androgen receptor (AR). Its mechanism of action involves multiple disruptions to the AR signaling pathway, which is a key driver of prostate cancer cell growth and survival.

The key steps in the mechanism of action of this compound are:

-

Competitive Binding to AR: this compound binds to the ligand-binding domain (LBD) of the AR with high affinity, thereby competitively inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).

-

Impaired Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound binding to the AR hinders this nuclear translocation process.

-

Inhibition of DNA Binding: Once in the nucleus, the AR binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This compound prevents the AR from effectively binding to these AREs.

-

Blockade of Coactivator Recruitment: The binding of the AR to DNA normally leads to the recruitment of coactivator proteins, which are essential for the initiation of gene transcription. This compound-bound AR is unable to recruit these coactivators.

The net effect of these actions is the inhibition of AR-mediated gene transcription, leading to a reduction in the expression of genes that promote prostate cancer cell proliferation and survival.

Androgen Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the normal androgen receptor signaling pathway and the points of inhibition by this compound.

Caption: Androgen Receptor Signaling and Inhibition by this compound.

Conclusion

4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide (this compound) is a potent, second-generation nonsteroidal androgen receptor antagonist. Its high binding affinity for the AR and its multi-faceted mechanism of action, which includes the inhibition of AR nuclear translocation, DNA binding, and coactivator recruitment, make it an important molecule in the study of treatments for castration-resistant prostate cancer. The quantitative data from preclinical studies demonstrate its superior activity compared to the first-generation antiandrogen, bicalutamide. This technical guide provides a comprehensive overview of the key information relevant to researchers and professionals in the field of drug development.

References

- 1. 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | C22H16F4N4O2S | CID 11957756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ucla.edu [chem.ucla.edu]

- 3. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of RD162: A Second-Generation Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) remains a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling pathway. The development of second-generation antiandrogens has been a critical advancement in the treatment of CRPC. This technical guide provides a comprehensive overview of the preclinical target validation of RD162, a novel diarylthiohydantoin derivative that emerged from the same drug discovery program as enzalutamide (MDV3100). We detail the mechanism of action of this compound, present key preclinical data in a structured format, and provide detailed experimental protocols for the core assays used in its validation. This document is intended to serve as a resource for researchers and scientists in the field of oncology and drug development, offering insights into the rigorous process of target validation for a new therapeutic agent in CRPC.

Introduction: The Androgen Receptor in Castration-Resistant Prostate Cancer

Prostate cancer is the most common non-cutaneous cancer in men. While androgen deprivation therapy (ADT) is the standard of care for metastatic prostate cancer, the disease invariably progresses to a more aggressive state known as castration-resistant prostate cancer (CRPC). A key molecular driver of CRPC is the continued activity of the androgen receptor (AR), a ligand-activated nuclear transcription factor.[1] In the CRPC state, AR signaling can be reactivated through various mechanisms, including AR gene amplification, AR mutations that allow activation by other steroids, and intratumoral androgen synthesis.[1] This persistent reliance on AR signaling provides a strong rationale for the development of more potent and specific AR antagonists.

First-generation antiandrogens, such as bicalutamide, have limited efficacy in the context of CRPC, often due to their partial agonist activity when AR is overexpressed. This led to the development of second-generation antiandrogens designed to overcome these limitations. This compound was one of the lead compounds, alongside MDV3100 (enzalutamide), to emerge from a rational drug design program aimed at identifying potent AR antagonists with no agonist activity in the setting of AR overexpression.[2]

Mechanism of Action of this compound

This compound is a nonsteroidal AR antagonist that functions through a multi-pronged mechanism to inhibit AR signaling more effectively than first-generation agents.[3] Its mechanism of action involves:

-

High-Affinity Binding to the Androgen Receptor: this compound binds to the ligand-binding domain (LBD) of the AR with a significantly higher affinity than bicalutamide.[4] This allows it to outcompete endogenous androgens more effectively.

-

Inhibition of AR Nuclear Translocation: Upon ligand binding, the AR undergoes a conformational change and translocates from the cytoplasm to the nucleus to regulate gene expression. This compound impairs this critical step, preventing the AR from reaching its target genes.[3]

-

Impaired DNA Binding and Coactivator Recruitment: For the AR that does translocate to the nucleus, this compound disrupts its ability to bind to androgen response elements (AREs) on the DNA and to recruit necessary coactivators for transcriptional activation.[3]

This multifaceted inhibition of the AR signaling pathway results in a more complete shutdown of androgen-driven gene expression, leading to decreased cancer cell proliferation and increased apoptosis.

Preclinical Data for this compound

The preclinical evaluation of this compound demonstrated its superior potency and efficacy compared to the then-standard-of-care antiandrogen, bicalutamide. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Compound | IC50 (nM) | Notes |

| AR Competitive Binding | LNCaP/AR | This compound | 50 | 5-fold higher affinity than bicalutamide.[5] |

| MDV3100 | 36 | 7-fold higher affinity than bicalutamide.[5] | ||

| Bicalutamide | 159 | First-generation antiandrogen.[5] | ||

| Cell Proliferation | VCaP | This compound | ~1 µM | Suppressed growth at 1 µM and 10 µM.[5] |

| MDV3100 | ~1 µM | Suppressed growth at 1 µM and 10 µM.[5] | ||

| Bicalutamide | >10 µM | No significant growth suppression.[5] |

Table 2: In Vivo Efficacy of this compound in LNCaP/AR Xenograft Model

| Treatment Group (daily oral dose) | Tumor Response | Median Time to Progression (days) | Mean Plasma Concentration (µM) |

| Vehicle | 11 of 12 tumors progressed | Not Reported | - |

| Bicalutamide (10 mg/kg) | 1 tumor regressed, 4 stable, 7 progressed | 35 | 40 |

| This compound (10 mg/kg) | 10 of 12 tumors regressed by >50% | 186 | 24 |

Data from Tran et al., Science, 2009. The LNCaP/AR xenograft model utilizes human prostate cancer cells overexpressing AR, grown in castrated male mice to mimic CRPC.[5]

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value |

| Oral Bioavailability | ~50% |

| Serum Half-life | ~30 hours |

| Trough Levels (24h post 20 mg/kg oral dose) | ~23 µM |

Data from Tran et al., Science, 2009.[5]

Experimental Workflow for this compound Target Validation

The preclinical validation of this compound followed a logical and systematic workflow, progressing from in vitro characterization to in vivo efficacy studies.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical validation of this compound. These protocols are synthesized from the primary literature and standard laboratory procedures.

AR Competitive Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

-

Cell Line: LNCaP cells engineered to overexpress AR (LNCaP/AR).

-

Reagents:

-

Radioligand: 18F-labeled dihydrotestosterone (18F-FDHT).

-

Competition Compounds: this compound, MDV3100, bicalutamide, unlabeled DHT (positive control).

-

Binding Buffer: PBS with 1% BSA.

-

-

Protocol:

-

Culture LNCaP/AR cells to ~80% confluency in appropriate media.

-

Harvest cells and resuspend in ice-cold binding buffer to a concentration of 1x10^6 cells/mL.

-

In a 96-well plate, add 50 µL of cell suspension to each well.

-

Add 50 µL of varying concentrations of competitor compounds (this compound, etc.) or vehicle control.

-

Add 50 µL of 18F-FDHT at a final concentration of ~1 nM.

-

Incubate the plate at 4°C for 2 hours with gentle agitation.

-

Harvest the cells onto a filter mat using a cell harvester and wash 3 times with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Calculate the percentage of specific binding at each competitor concentration and determine the IC50 value by non-linear regression analysis.

-

AR Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the subcellular localization of the AR to assess the effect of test compounds on its translocation from the cytoplasm to the nucleus.

-

Cell Line: LNCaP or other AR-positive prostate cancer cells.

-

Reagents:

-

Test Compounds: this compound, bicalutamide.

-

Androgen: Dihydrotestosterone (DHT, 10 nM).

-

Fixative: 4% paraformaldehyde in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 5% goat serum in PBS.

-

Primary Antibody: Anti-AR rabbit polyclonal antibody.

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

-

Nuclear Stain: DAPI.

-

-

Protocol:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with vehicle, DHT alone, or DHT in combination with test compounds for 2-4 hours.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block with 5% goat serum for 1 hour.

-

Incubate with the primary anti-AR antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount coverslips on slides with mounting medium containing DAPI.

-

Visualize and capture images using a fluorescence microscope. Assess the subcellular localization of AR (predominantly nuclear, cytoplasmic, or pan-cellular).

-

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

This assay quantifies the mRNA levels of AR-regulated genes to determine the functional consequence of AR inhibition.

-

Cell Line: LNCaP/AR cells.

-

Reagents:

-

Androgen: R1881 (synthetic androgen, 1 nM).

-

Test Compounds: this compound, bicalutamide.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green PCR master mix.

-

Primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., ACTB).

-

-

Protocol:

-

Plate LNCaP/AR cells and culture in androgen-depleted media (charcoal-stripped serum) for 48 hours.

-

Treat cells with vehicle, R1881 alone, or R1881 in combination with test compounds for 8 hours.

-

Isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers.

-

Analyze the results using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

-

Cell Viability and Apoptosis Assays

These assays measure the effect of this compound on cancer cell proliferation and programmed cell death.

-

Cell Viability (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

-

Seed VCaP cells in a 96-well plate.

-

Treat with varying concentrations of this compound or bicalutamide for 4 days.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent (equal volume to the culture medium) to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, an indicator of metabolically active cells.

-

-

Apoptosis (e.g., Caspase-Glo® 3/7 Assay):

-

Seed VCaP cells in a 96-well plate.

-

Treat with 10 µM of this compound, bicalutamide, or a positive control (e.g., etoposide) for 1-3 days.

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 reagent (equal volume to the culture medium).

-

Mix and incubate at room temperature for 30-60 minutes.

-

Measure luminescence. The signal is proportional to the activity of caspases 3 and 7, key executioners of apoptosis.

-

In Vivo Xenograft Model of CRPC

This model assesses the anti-tumor efficacy of this compound in a living organism that mimics the human disease state.

-

Animal Model: Male immunodeficient mice (e.g., nude or SCID).

-

Cell Line: LNCaP/AR cells co-expressing a luciferase reporter.

-

Protocol:

-

Surgically castrate male mice to deplete circulating androgens.

-

Subcutaneously inject 1-2 x 10^6 LNCaP/AR cells suspended in Matrigel into the flank of each mouse.

-

Monitor tumor growth by caliper measurements and/or bioluminescence imaging.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle, this compound, bicalutamide).

-

Administer compounds daily via oral gavage. Prepare this compound as a slurry in a vehicle such as 0.5% hydroxy-methyl-propyl-cellulose.

-

Monitor tumor volume and animal weight regularly (e.g., twice weekly).

-

For pharmacodynamic studies, perform bioluminescence imaging to assess AR transcriptional activity in the tumors.

-

Continue treatment for a specified duration (e.g., 28 days) or until tumors reach a predetermined endpoint.

-

At the end of the study, collect tumors for further analysis (e.g., histology, western blot).

-

Logical Progression to Clinical Development

The robust preclinical data for this compound and its sister compound, MDV3100, provided a strong rationale for advancing to clinical trials. The logical flow from preclinical evidence to clinical development is a critical aspect of drug discovery.

While both this compound and MDV3100 showed promising preclinical activity, MDV3100 (enzalutamide) was ultimately selected for clinical development and has since become a standard-of-care treatment for CRPC. The decision to advance one compound over the other likely involved a holistic assessment of their pharmacological and toxicological profiles.

Conclusion

The preclinical target validation of this compound exemplifies a successful, mechanism-based approach to drug discovery for castration-resistant prostate cancer. Through a series of rigorous in vitro and in vivo experiments, this compound was shown to be a potent and effective antagonist of the androgen receptor, overcoming the limitations of first-generation antiandrogens. Its high affinity for the AR, coupled with its ability to inhibit nuclear translocation and DNA binding, translated into significant anti-tumor activity in models of CRPC. This comprehensive preclinical data package provided the essential validation for this class of compounds to proceed into clinical trials, ultimately leading to the approval of enzalutamide and a paradigm shift in the management of advanced prostate cancer. The methodologies and logical framework presented in this guide serve as a valuable reference for the ongoing development of novel therapeutics targeting oncogenic signaling pathways.

References

"4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide" discovery and development

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Apalutamide, chemically known as 4-[7-[4-cyano-3-(trifluoromethyl)phenyl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, is a potent, second-generation, non-steroidal androgen receptor (AR) inhibitor. Marketed under the brand name Erleada®, it has emerged as a critical therapeutic agent in the management of advanced prostate cancer. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of Apalutamide, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Introduction: The Unmet Need in Prostate Cancer Therapy

Prostate cancer is a leading cause of cancer-related mortality in men worldwide.[1] Androgen deprivation therapy (ADT) has been the cornerstone of treatment for advanced disease; however, many patients eventually develop castration-resistant prostate cancer (CRPC), where the disease progresses despite low levels of testosterone.[2] A key driver of CRPC is the continued signaling of the androgen receptor. This created a significant unmet need for more effective AR inhibitors.

Discovery and Medicinal Chemistry

Apalutamide, formerly known as ARN-509, was discovered through a dedicated drug discovery program aimed at identifying next-generation AR antagonists with improved efficacy over first-generation agents like bicalutamide. The development was a collaborative effort, originating from research at the University of California and further advanced by Janssen Research & Development.[3]

The medicinal chemistry effort focused on designing a molecule with high affinity for the AR ligand-binding domain, potent antagonism of AR signaling, and a favorable pharmacokinetic profile. The resulting structure of Apalutamide features a thiohydantoin core, which is crucial for its potent anti-androgen activity.[4] Structure-activity relationship (SAR) studies led to the selection of Apalutamide based on its superior in vitro and in vivo activity compared to other candidates.[4]

Synthesis of Apalutamide

Several synthetic routes for Apalutamide have been developed to enable large-scale production. A common approach involves a multi-step synthesis, which can be broadly outlined as follows:

-

Formation of the Thiohydantoin Core: This typically involves the reaction of an isothiocyanate derivative with an amino acid ester.[5]

-

Coupling Reactions: Subsequent coupling reactions are employed to introduce the cyanotrifluoromethylphenyl and the fluorobenzamide moieties to the thiohydantoin scaffold.[5][6]

The synthesis requires careful control of reaction conditions to ensure high yield and purity of the final active pharmaceutical ingredient (API).[6]

Mechanism of Action: A Multi-faceted Androgen Receptor Antagonist

Apalutamide is a potent and selective competitive inhibitor of the androgen receptor.[7] Its mechanism of action is multifaceted and involves several key steps in the AR signaling pathway:

-

Inhibition of Androgen Binding: Apalutamide binds with high affinity to the ligand-binding domain of the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[8]

-

Prevention of AR Nuclear Translocation: By binding to the AR, Apalutamide inhibits the conformational changes necessary for the receptor to translocate from the cytoplasm to the nucleus.[8]

-

Inhibition of AR Binding to DNA: Apalutamide prevents the AR from binding to androgen response elements (AREs) on the DNA, thereby blocking the transcription of androgen-dependent genes that promote prostate cancer cell growth and survival.[8]

This comprehensive blockade of the AR signaling pathway makes Apalutamide a highly effective anti-cancer agent in androgen-sensitive prostate cancer.

Signaling Pathway Diagram

Caption: Mechanism of action of Apalutamide in blocking the androgen receptor signaling pathway.

Preclinical Development

Apalutamide underwent extensive preclinical evaluation to characterize its pharmacological properties and anti-tumor activity.

In Vitro Studies

-

Androgen Receptor Binding Affinity: In a cell-free competitive binding assay, Apalutamide demonstrated a high affinity for the androgen receptor with an IC50 of 16 nM.[7]

-

AR-Mediated Transcription Inhibition: In Hep-G2 cells expressing a VP16-AR fusion protein and an ARE-driven luciferase reporter, Apalutamide inhibited R1881-induced transcription with an IC50 of 0.2 µM.[7]

-

Cell Proliferation Inhibition: Apalutamide effectively inhibited the proliferation of LNCaP/AR prostate cancer cells induced by the synthetic androgen R1881, with an IC50 of less than 10 µM.[7]

In Vivo Studies

-

Xenograft Models: In castrated male mice bearing LNCaP/AR xenograft tumors, oral administration of Apalutamide at doses of 10 mg/kg/day resulted in significant tumor growth inhibition.[9]

Quantitative Preclinical Data

| Parameter | Value | Assay |

| AR Binding Affinity (IC50) | 16 nM | Cell-free competitive binding assay |

| AR-Mediated Transcription Inhibition (IC50) | 0.2 µM | Hep-G2 cells with ARE-luciferase reporter |

| Cell Proliferation Inhibition (IC50) | < 10 µM | LNCaP/AR prostate cancer cells |

| In Vivo Efficacy | Significant tumor growth inhibition | LNCaP/AR xenograft model (10 mg/kg/day) |

Clinical Development

Apalutamide has been rigorously evaluated in a comprehensive clinical development program, leading to its approval for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).

Pharmacokinetics in Humans

The pharmacokinetic profile of Apalutamide has been well-characterized in clinical studies.[10][11]

Human Pharmacokinetic Parameters (at 240 mg once daily)

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 2 hours (range: 1 to 5 hours)[4] |

| Apparent Clearance (CL/F) at Steady-State | 2.0 L/h[4] |

| Mean Effective Half-life at Steady-State | ~3 days[4] |

| Mean Accumulation Ratio | ~5-fold[4] |

| Steady-State Maximum Concentration (Cmax) | 6.0 mcg/mL[4] |

| Steady-State Area Under the Curve (AUC) | 100 mcg·h/mL[4] |

Pivotal Clinical Trials

Two key Phase 3 clinical trials, SPARTAN and TITAN, have established the efficacy and safety of Apalutamide in distinct prostate cancer patient populations.

The SPARTAN trial was a multicenter, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of Apalutamide in men with nmCRPC who were at high risk for developing metastases.[12]

SPARTAN Trial: Key Efficacy Endpoints

| Endpoint | Apalutamide + ADT | Placebo + ADT | Hazard Ratio (95% CI) | p-value |

| Median Metastasis-Free Survival | 40.5 months | 16.2 months | 0.28 (0.23-0.35) | <0.001 |

| Median Overall Survival | 73.9 months | 59.9 months | 0.78 (0.64-0.96) | 0.016 |

The TITAN trial was a randomized, double-blind, placebo-controlled Phase 3 study that assessed the efficacy and safety of Apalutamide in combination with ADT in men with mCSPC.[3][13]

TITAN Trial: Key Efficacy Endpoints

| Endpoint | Apalutamide + ADT | Placebo + ADT | Hazard Ratio (95% CI) | p-value |

| Overall Survival at 24 months | 82.4% | 73.5% | 0.67 (0.51-0.89) | 0.005 |

| Radiographic Progression-Free Survival at 24 months | 68.2% | 47.5% | 0.48 (0.39-0.60) | <0.001 |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used in key experiments for the development of Apalutamide.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to the androgen receptor.

Experimental Workflow: AR Competitive Binding Assay

Caption: Workflow for a typical androgen receptor competitive binding assay.

A detailed protocol would involve the use of purified AR ligand-binding domain, a radiolabeled androgen such as [3H]-mibolerone or [3H]-R1881, and a scintillation proximity assay (SPA) format for high-throughput screening.[14][15][16] The amount of bound radioactivity is measured in the presence of increasing concentrations of the test compound to determine the concentration that inhibits 50% of the radioligand binding (IC50).

LNCaP Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of compounds in a setting that mimics human prostate cancer.

Experimental Workflow: LNCaP Xenograft Study

Caption: General workflow for an LNCaP xenograft study to evaluate anti-tumor efficacy.

A typical protocol involves subcutaneously injecting a suspension of LNCaP/AR cells mixed with Matrigel into the flank of castrated male immunodeficient mice.[9] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. Apalutamide is typically administered orally on a daily schedule, and tumor volume and body weight are monitored regularly.

Androgen Receptor Luciferase Reporter Assay

This cell-based assay is used to measure the ability of a compound to modulate AR-mediated gene transcription.

Experimental Workflow: AR Luciferase Reporter Assay

Caption: Workflow for an androgen receptor luciferase reporter gene assay.

In this assay, a suitable cell line is co-transfected with a plasmid encoding the androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.[8][17] The cells are then treated with an androgen to stimulate AR-mediated transcription, in the presence or absence of the test compound. The level of luciferase expression, which is proportional to AR transcriptional activity, is quantified by measuring luminescence.

Conclusion

The discovery and development of Apalutamide represent a significant advancement in the treatment of advanced prostate cancer. Its potent and multi-faceted mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy in both nmCRPC and mCSPC have established it as a valuable therapeutic option for patients. The comprehensive preclinical and clinical evaluation of Apalutamide provides a robust foundation for its use in clinical practice and serves as a paradigm for the development of targeted cancer therapies.

References

- 1. titan-a-randomized-double-blind-placebo-controlled-phase-3-trial-of-apalutamide-arn-509-plus-androgen-deprivation-therapy-adt-in-metastatic-hormone-sensitive-prostate-cancer-mhspc - Ask this paper | Bohrium [bohrium.com]

- 2. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]

- 6. qingmupharm.com [qingmupharm.com]

- 7. janssenoncovault.onlineevents.corp.mims.com [janssenoncovault.onlineevents.corp.mims.com]

- 8. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Context-Specific Efficacy of Apalutamide Therapy in Preclinical Models of Pten-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and Use‐Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 15. epa.gov [epa.gov]

- 16. experts.umn.edu [experts.umn.edu]

- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

RD162: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RD162 is a potent, second-generation nonsteroidal antiandrogen (NSAA) that demonstrates significant preclinical activity in prostate cancer models. As a diarylthiohydantoin derivative, it is structurally related to the approved drug enzalutamide (MDV3100). This compound acts as a high-affinity antagonist of the androgen receptor (AR), effectively inhibiting its signaling pathway, which is a critical driver of prostate cancer growth. This technical guide provides a comprehensive overview of the preclinical data and studies for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information is presented to support further research and development of this and similar compounds.

Mechanism of Action

This compound is a pure antagonist of the androgen receptor. Unlike first-generation antiandrogens such as bicalutamide, this compound does not exhibit partial agonist activity in the context of AR overexpression, a common mechanism of resistance in castration-resistant prostate cancer (CRPC).[1] Its mechanism of action involves several key steps that collectively inhibit AR signaling:

-

High-Affinity Binding to the Androgen Receptor: this compound binds to the ligand-binding domain (LBD) of the AR with an affinity five- to eight-fold greater than that of bicalutamide.[2] This strong and specific binding competitively inhibits the binding of androgens like dihydrotestosterone (DHT).

-

Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus to regulate gene expression. This compound impairs this process, reducing the amount of AR that can reach its target genes in the nucleus.[3]

-

Impaired DNA Binding and Coactivator Recruitment: For the AR that does translocate to the nucleus, this compound alters the receptor's conformation. This change hinders the binding of the AR to androgen response elements (AREs) on the DNA and prevents the recruitment of coactivators necessary for transcriptional activation.[1][4]

The multi-faceted inhibition of the AR signaling pathway by this compound leads to a robust suppression of androgen-regulated gene expression, ultimately resulting in the induction of apoptosis in prostate cancer cells.[3]

In Vitro Studies

The in vitro activity of this compound has been evaluated in various prostate cancer cell lines, demonstrating its potent and specific antiandrogenic effects.

Binding Affinity

Competitive binding assays were performed to determine the relative affinity of this compound for the androgen receptor compared to other antiandrogens.

| Compound | Relative Binding Affinity (IC50, nM) | Cell Line |

| This compound | 30.9 ± 9.2 | LNCaP/AR |

| MDV3100 | 21.4 ± 4.4 | LNCaP/AR |

| Bicalutamide | 160 ± 29 | LNCaP/AR |

| LNCaP/AR cells are engineered to overexpress the androgen receptor. |

Inhibition of Androgen-Regulated Gene Expression

This compound has been shown to effectively inhibit the expression of androgen-regulated genes, such as prostate-specific antigen (PSA).

Cell Proliferation and Apoptosis

Studies in various prostate cancer cell lines have demonstrated the ability of this compound to inhibit cell proliferation and induce apoptosis.

| Cell Line | Effect of this compound | Notes |

| LNCaP | Inhibition of androgen-dependent proliferation | Androgen-sensitive, expresses wild-type AR |

| VCaP | Induction of apoptosis | Overexpresses wild-type AR |

| DU145 | No effect on proliferation | AR-negative |

In Vivo Studies

Preclinical in vivo studies using xenograft models of human prostate cancer have demonstrated the significant antitumor activity of this compound.

Xenograft Models

This compound has been evaluated in castrated male mice bearing LNCaP/AR xenografts, a model of castration-resistant prostate cancer.

| Treatment Group | Dosage and Schedule | Tumor Response | Median Time to Progression |

| This compound | 10 mg/kg, oral, daily | Regression of all 12 tumors | 186 days |

| Bicalutamide | 10 mg/kg, oral, daily | Progression of 11 out of 12 tumors | 35 days |

| Vehicle Control | Oral, daily | Tumor progression | Not reported |

In the this compound-treated group, nine of the twelve tumors regressed by more than 50%.[1]

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has favorable drug-like properties.

| Parameter | Value | Species |

| Oral Bioavailability | ~50% | Mouse |

| Serum Half-life (oral) | ~30 hours | Mouse |

| Plasma Concentration (24h post 20 mg/kg oral dose) | ~23 µM | Mouse |

These pharmacokinetic parameters indicate that this compound achieves and maintains concentrations in the blood that are sufficient to block AR activity based on in vitro data.[1]

Toxicology

As of the latest available preclinical data, specific toxicology studies for this compound have not been publicly detailed. However, it is closely related to enzalutamide, for which extensive toxicological data is available from its clinical development.

Experimental Protocols

In Vitro AR Competition Assay

-

Cell Line: LNCaP/AR human prostate cancer cells.

-

Method: A competition assay using 16β-[18F]fluoro-5α-DHT (18F-FDHT) was used to measure the relative binding affinity of the compounds to the AR.

-

Procedure: LNCaP/AR cells were incubated with 18F-FDHT in the presence of increasing concentrations of this compound, MDV3100, or bicalutamide. The displacement of 18F-FDHT was measured to determine the IC50 values.

In Vivo Xenograft Study

-

Animal Model: Castrated male mice.

-

Tumor Model: Subcutaneous implantation of LNCaP/AR human prostate cancer cells.

-

Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups and dosed daily by oral gavage.

-

Monitoring: Tumor volume was measured regularly using calipers.

-

Endpoint: The study continued until tumors reached a predetermined maximum size or for a specified duration, with time to progression and tumor regression being the primary endpoints.

Conclusion